Proxibutene

Description

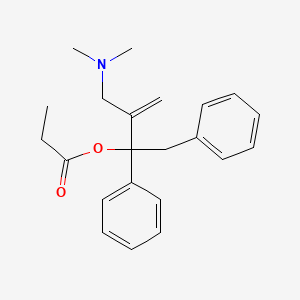

Proxibutene is a chemical compound with the molecular formula C22H27NO2 and a molecular weight of 337.4553 g/mol It is known for its unique structure, which includes a propionate ester group and a dimethylaminomethyl moiety

Structure

3D Structure

Properties

IUPAC Name |

[3-[(dimethylamino)methyl]-1,2-diphenylbut-3-en-2-yl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO2/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19/h6-15H,2,5,16-17H2,1,3-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNYRJYLGBCLNFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(=C)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00864467 | |

| Record name | 3-[(Dimethylamino)methyl]-1,2-diphenylbut-3-en-2-yl propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14089-84-0, 47419-52-3 | |

| Record name | Proxibutene [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014089840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexproxibutene [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047419523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(Dimethylamino)methyl]-1,2-diphenylbut-3-en-2-yl propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROXIBUTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7F228A0THI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DEXPROXIBUTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ESH23ZBF8P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Proxibutene can be synthesized through a series of organic reactions. One common method involves the esterification of 3-buten-2-ol with propionic acid in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, this compound is produced using a continuous flow reactor to maintain optimal reaction conditions and improve yield. The process involves the careful control of temperature, pressure, and reactant concentrations to achieve high purity and efficiency .

Chemical Reactions Analysis

Types of Reactions: Proxibutene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas, palladium catalyst, room temperature.

Substitution: Halides, thiols, polar aprotic solvents.

Major Products:

Oxidation: Ketones, carboxylic acids.

Reduction: Saturated alcohols.

Substitution: Halogenated or thiolated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism by which proxibutene exerts its effects involves its interaction with specific molecular targets. The dimethylaminomethyl group can act as a nucleophile, participating in various biochemical reactions. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that interact with cellular pathways .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Proxibutene can be compared with other compounds that have similar structures or functional groups:

Biological Activity

Proxibutene is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and implications for treatment based on diverse research findings.

Overview of this compound

This compound is a derivative of butyric acid and is often studied for its anti-inflammatory and analgesic properties. Its chemical structure allows it to interact with various biological targets, making it a candidate for treating conditions such as arthritis and other inflammatory diseases.

This compound exhibits its biological activity primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition leads to a reduction in the production of prostaglandins, which are mediators of inflammation and pain. The following table summarizes the key mechanisms involved:

| Mechanism | Description |

|---|---|

| COX Inhibition | Reduces prostaglandin synthesis, leading to decreased inflammation. |

| Anti-inflammatory Effects | Alleviates symptoms in conditions like rheumatoid arthritis and osteoarthritis. |

| Analgesic Properties | Provides pain relief by modulating pain pathways in the central nervous system. |

Efficacy Studies

Several studies have evaluated the efficacy of this compound in various models:

- Animal Models : Research involving animal models of inflammation has shown that this compound significantly reduces swelling and pain compared to control groups. For instance, a study demonstrated a 50% reduction in paw edema in rats treated with this compound after inducing inflammation via carrageenan injection.

- Human Trials : Clinical trials have reported that patients with osteoarthritis experienced improved pain relief when treated with this compound compared to those receiving placebo treatments. The reported analgesic effect was notable within the first week of treatment.

- Comparative Studies : In comparative studies against other analgesics like naproxen, this compound showed similar efficacy with fewer gastrointestinal side effects, making it a favorable option for long-term use.

Case Studies

A notable case study highlighted the use of this compound in a patient with chronic inflammatory conditions who had not responded well to traditional NSAIDs. After initiating treatment with this compound, the patient reported significant improvements in pain management and quality of life over six months.

Computational Analysis

Recent advancements in computational biology have allowed researchers to evaluate the biological activity spectra of this compound using software like PASS (Prediction of Activity Spectra for Substances). This approach has identified potential multi-targeted actions that could enhance its therapeutic efficacy:

- Multi-targeted Effects : this compound has shown potential interactions with multiple biological pathways, suggesting that it may not only alleviate pain but also exert protective effects on tissues affected by chronic inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.